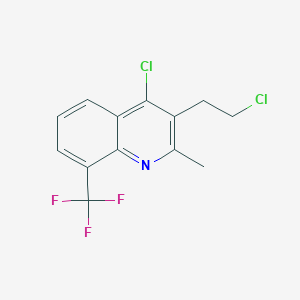

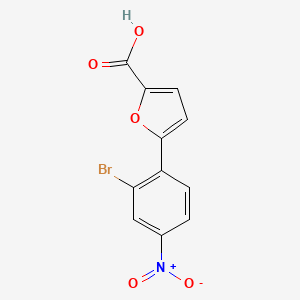

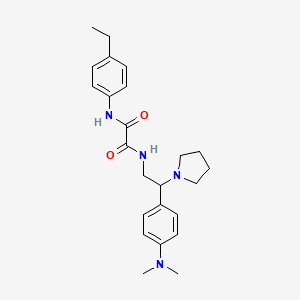

3-甲基氨基-4-硝基苯甲酸乙酯

描述

Esters are derived from carboxylic acids . In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

Esters can be made from carboxylic acids and alcohols . The two combine together, losing a molecule of water in the process . This is known as esterification .Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific ester .Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols . They can also react with Grignard reagents .Physical And Chemical Properties Analysis

Esters have characteristic aromas and flavors . They are usually less dense than water . The physical and chemical properties of a specific ester would depend on its structure.科学研究应用

合成和光敏性质

3-甲基氨基-4-硝基苯甲酸乙酯已在合成光敏性α-甲基硝基苯基化合物的背景下进行研究。这类化合物在释放光化学方面表现出优越的性能,与非α-甲基对应物相比具有更好的性质。这种合成包括生产羟基和胺基取代的α-甲基硝基苯基化合物,对于开发一系列硝基苯基保护基具有重要意义(Salerno & Cleaves,2004)。

在达比加群酯合成中的作用

该化合物还在达比加群酯的合成中发挥作用,达比加群酯是一种直接凝血酶抑制剂,用作抗凝剂。该过程涉及多个步骤,包括缩合和催化氢化,展示了该化合物在复杂有机合成中的实用性(Chen Guohua, 2013)。

在血浆分析中的应用

在血浆分析中,已经利用了3-甲基氨基-4-硝基苯甲酸乙酯的衍生物。例如,一种脑血管扩张剂YC-93是通过氧化为吡啶类似物并通过电子捕获气相色谱检测在血浆中确定的,突显了该化合物在分析化学中的相关性(Higuchi, Sasaki, & Sado, 1975)。

新颖化学转化

研究表明,该化合物的衍生物可以经历独特的化学转化。例如,相关化合物的碱诱导重排导致新颖的分子结构,表明其在开发新的化学反应和产品中的潜力(PeetNorton, Sunder, & Barbuch, 1980)。

聚缩聚合和聚合物开发

该化合物在聚合物科学中具有影响,特别是在m-(辛基氨基)苯甲酸酯的聚缩聚合中。这个过程对于将从对位取代聚合物扩展到间位取代聚合物的合成是关键的,展示了该化合物在先进材料科学中的实用性(Ryuji Sugi et al., 2005)。

抗癌化合物的开发

此外,3-甲基氨基-4-硝基苯甲酸乙酯的衍生物已在新型具有潜在抗癌活性的杂环化合物的合成中得到利用。这项研究涉及多种合成途径,展示了该化合物在药物化学中的作用(L.-Z. Liu et al., 2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 3-(methylamino)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-9(12(14)15)8(6-7)11-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNQRFNRVPHKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)

![6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2475304.png)

![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)

![5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid](/img/structure/B2475312.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)